![molecular formula C17H18N4O2 B2415034 N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide CAS No. 2188646-66-2](/img/structure/B2415034.png)
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
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Overview
Description
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, commonly known as COXAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
COXAM selectively inhibits the COX-2 enzyme by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain, without affecting the COX-1 enzyme, which is involved in the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects:
COXAM has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a good safety profile, with no significant toxicity or adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
COXAM has several advantages for lab experiments, including its high selectivity for COX-2, its good solubility in organic solvents, and its ease of synthesis. However, COXAM also has some limitations, including its relatively low potency compared to other COX-2 inhibitors, and its limited water solubility, which can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for COXAM research, including the development of more potent and selective COX-2 inhibitors based on the COXAM scaffold, the synthesis of new MOFs and other materials using COXAM as a building block, and the exploration of new catalytic applications of COXAM and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of COXAM, and to determine its potential as a therapeutic agent for various diseases.
Synthesis Methods
COXAM can be synthesized using a multistep process that involves the reaction of 4-cyanooxan-4-ylamine with 5-methyl-1-phenylpyrazole-4-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
COXAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, COXAM has shown promising results as a potential anti-inflammatory agent, as it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. In materials science, COXAM has been used to synthesize novel metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable porosity. In catalysis, COXAM has been used as a ligand in various metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-15(11-19-21(13)14-5-3-2-4-6-14)16(22)20-17(12-18)7-9-23-10-8-17/h2-6,11H,7-10H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCHDZRTDWCSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
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